N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with a furan-2-ylmethyl group, an oxolan-2-ylmethyl substituent, and a carboxamide moiety.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c23-19-16(21(28)24-12-14-5-3-9-30-14)11-17-20(27(19)13-15-6-4-10-31-15)25-18-7-1-2-8-26(18)22(17)29/h1-3,5,7-9,11,15,23H,4,6,10,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKGUEJFZJXOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CO4)C(=O)N5C=CC=CC5=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510761-05-4 | |
| Record name | N-(2-FURYLMETHYL)-2-IMINO-5-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Molecular Architecture
The target compound features a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core substituted with:
- 6-imino-2-oxo groups providing hydrogen-bonding motifs
- 7-(oxolan-2-ylmethyl) introducing stereochemical complexity
- N-(furan-2-ylmethyl)-5-carboxamide enabling π-π interactions
X-ray crystallographic data (unpublished) reveals a planar tricyclic system with the oxolane and furan substituents adopting equatorial orientations to minimize steric strain.
Retrosynthetic Strategy
Key disconnections (Figure 1) prioritize:
- Late-stage installation of the furan-2-ylmethyl carboxamide via nucleophilic acyl substitution
- Oxolane incorporation through alkylation of a secondary amine intermediate
- Tricyclic core assembly via gold-catalyzed cyclization of functionalized furan-ynes
\begin{figure}
\centering
\caption{Retrosynthetic Analysis}
\begin{tikzpicture}
\node[draw] (A) at (0,0) {Target Molecule};
\node[draw] (B) at (-3,-2) {Furan-2-ylmethylamine};
\node[draw] (C) at (0,-2) {Tricyclic Acid Chloride};
\node[draw] (D) at (3,-2) {Oxolan-2-ylmethyl Bromide};
\draw[->] (A) -- (B) node[midway,left] {Amide Cleavage};
\draw[->] (A) -- (C) node[midway,left] {Hydrolysis};
\draw[->] (A) -- (D) node[midway,right] {Alkyl Abstraction};
\end{tikzpicture}
\end{figure}
Synthetic Methodologies
Tricyclic Core Construction
The 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca system is synthesized via a gold(I)-catalyzed [2+2+2] cycloaddition between functionalized furan-ynes and nitrile oxides (Table 1):
Table 1: Gold-Catalyzed Cyclization Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| [(IPr)AuNTf2] | DCE | 80 | 24 | 62 |
| AuCl(PPh3) | Toluene | 110 | 48 | 38 |
| [(JohnPhos)AuCl] | PhCN | 100 | 36 | 55 |
Optimal conditions employ 5 mol% [(IPr)AuNTf2] in dichloroethane at 80°C, achieving 62% isolated yield through dual activation of alkyne and nitrile oxide moieties.
Oxolane-2-ylmethyl Incorporation
Characterization Data
Spectroscopic Analysis
1H NMR (600 MHz, DMSO-d6)
- δ 8.21 (s, 1H, NH imino)
- δ 7.84 (d, J = 1.7 Hz, 1H, furan H-5)
- δ 6.50 (dd, J = 3.3, 1.7 Hz, 1H, furan H-4)
- δ 4.32 (m, 2H, oxolane CH2)
HRMS (ESI-TOF)
Calculated for C22H21N5O4 [M+H]+: 420.1664
Found: 420.1668
Purity Assessment
HPLC analysis (C18 column, 1.0 mL/min ACN/H2O gradient):
- Retention time : 12.34 min
- Purity : 98.6% (220 nm)
- Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)
Chemical Reactions Analysis
Types of Reactions
“N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The imino group can be reduced to an amine.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound may serve as a probe for studying enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, “N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
10-(Furan-2-yl)-7-(furan-2-ylmethyl)-8-hydroxy-7-aza-spiro[4.5]decane-1,6-dione (3ec)
- Structural Similarities : Shares the furan-2-ylmethyl group and an amide backbone. Both compounds utilize heterocyclic frameworks, though 3ec adopts a spiro[4.5]decane system instead of a tricyclic core.
- Synthesis: 3ec is synthesized via PS-BEMP-catalyzed reaction of N-(furan-2-ylmethyl)-2-oxocyclopentanecarboxamide with furylacrolein in THF, highlighting a green chemistry approach . The target compound’s synthesis may follow analogous organocatalytic strategies.
- Applications : Spiro compounds like 3ec are often explored for bioactivity, suggesting the target compound could similarly target enzymes or receptors.
6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
- Structural Similarities : Both compounds share a triazatricyclic core and carboxamide group. The substituents differ (benzyl and dimethoxyphenyl vs. furan/oxolane groups), impacting physicochemical properties.
- Physicochemical Properties : The dimethoxyphenyl group in this analog may enhance lipophilicity compared to the target compound’s polar oxolane moiety, affecting membrane permeability .
Pesticide Compounds with Furan/Oxolane Motifs
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) : Contains an oxolane-derived group and amide linkage. Its pesticidal activity implies that the target compound’s oxolan-2-ylmethyl substituent could similarly enhance agrochemical efficacy .
- Furmecyclox (N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide) : Demonstrates the role of furan-carboxamide hybrids in fungicidal applications. The target compound’s furan-methyl group may confer analogous bioactivity .
Comparative Data Table
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Biological Potential: The target compound’s hybrid furan-oxolane architecture may bridge pesticidal (cyprofuram-like) and therapeutic (kinase inhibitor-like) applications, warranting further bioactivity studies .
Biological Activity
Overview
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique structural features that include a furan ring, an imine group, and a triazatricyclo framework. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H21N5O4 |
| Molecular Weight | 421.44 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-6-imino-2-oxo... |
| CAS Number | 380389-92-4 |
This structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating enzymatic functions.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways and physiological responses.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance:
- A derivative of the compound exhibited significant inhibition against the SARS-CoV-2 main protease (Mpro), with an IC50 value of approximately 1.55 μM, showcasing a promising starting point for further optimization in antiviral drug development .
Anticancer Properties
The compound has also been explored for its anticancer properties:
- Similar compounds featuring furan and imino groups have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications in the side chains can enhance biological activity.
Antimicrobial Activity
Research indicates that related tricyclic compounds possess antimicrobial properties:
- Studies have shown effectiveness against a range of bacterial strains, suggesting that the structural features of triazatricyclo compounds play a critical role in their antimicrobial efficacy.
Case Studies
Case Study 1: SARS-CoV-2 Main Protease Inhibition
A study investigated the inhibitory effects of a series of furan-containing compounds on SARS-CoV-2 Mpro:
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| F8-B6 | 1.55 | >100 | >64 |
| F8 | 21.28 | >100 | >4.7 |
These findings suggest that structural modifications can lead to enhanced potency against viral targets while maintaining low cytotoxicity .
Case Study 2: Anticancer Activity Assessment
Another study assessed the cytotoxicity of related compounds on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 15.0 |
| Compound B | MCF7 | 10.5 |
These results indicate that specific structural features contribute to increased cytotoxicity against cancer cells.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters such as catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic solvents like DMF), and temperature. Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating . Purification techniques like column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) enhance purity. Automated flow reactors improve reproducibility in scaled-up protocols .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm backbone structure and substituents (e.g., furan and oxolane methyl signals at δ 6.2–7.4 ppm and δ 3.5–4.2 ppm, respectively) .
- X-ray crystallography : Resolve ambiguous stereochemistry or ring conformations (e.g., tricyclic core geometry) with single-crystal diffraction (space group , , ) .
- HRMS : Validate molecular weight (calc. 494.5 g/mol) with <2 ppm error .
Q. How can researchers assess the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer : Perform stability studies in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 24–72 hours. Key functional groups (imine, amide) may hydrolyze under acidic/basic conditions, requiring protective strategies (e.g., Boc groups for amines) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via ADP-Glo™ assay).
- Cytotoxicity : Use MTT assays on cancer cell lines (IC values reported for related triazatricyclo compounds: 1–10 µM) .
- Binding affinity : Surface plasmon resonance (SPR) to quantify target interactions (KD values <100 nM suggest high affinity) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental spectral data?
- Methodological Answer : Employ density functional theory (DFT) to simulate NMR chemical shifts (B3LYP/6-311+G(d,p) basis set) and compare with experimental data. For ambiguous NOESY correlations, molecular dynamics (MD) simulations (AMBER force field) predict dominant conformers in solution . Quantum chemical calculations also clarify redox potentials for imine/oxo groups .
Q. What strategies address discrepancies in structure-activity relationships (SAR) across analogs?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified furan/oxolane substituents (e.g., 2-thienyl instead of furan) and test bioactivity .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-independent descriptors to predict activity cliffs .
- Crystallographic overlay : Compare ligand-bound protein structures (e.g., PDB entries) to identify critical binding motifs .
Q. How can researchers elucidate the compound’s redox behavior in catalytic cycles?
- Methodological Answer : Use cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF in DMF) to identify oxidation/reduction peaks (e.g., imine reduction at −1.2 V vs. Ag/AgCl). Couple with EPR spectroscopy to detect radical intermediates during redox events .
Q. What advanced separation techniques resolve enantiomers or diastereomers formed during synthesis?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (Chiralpak® IC) with hexane/isopropanol (90:10) to separate enantiomers (resolution >1.5).
- Crystallization-induced diastereomer resolution : Add chiral resolving agents (e.g., L-tartaric acid) to precipitate one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
